molecular formula C10H14O4-2 B560683 2-Tert-butyl-3-ethylbut-2-enedioate CAS No. 100922-16-5

2-Tert-butyl-3-ethylbut-2-enedioate

Cat. No.: B560683
CAS No.: 100922-16-5
M. Wt: 198.22 g/mol
InChI Key: WSKGNKIVFIWLJP-SREVYHEPSA-L
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Description

2-Tert-butyl-3-ethylbut-2-enedioate is a diester derivative of but-2-enedioic acid, featuring a tert-butyl group at the 2-position and an ethyl group at the 3-position of the unsaturated carbon backbone. While direct experimental data for this compound is absent in the reviewed literature, its structure can be inferred from IUPAC nomenclature rules. The compound likely exhibits steric hindrance due to the bulky tert-butyl substituent, which may influence its reactivity, solubility, and applications in polymer chemistry or organic synthesis. However, the lack of published studies on this specific compound necessitates cautious extrapolation from structurally analogous esters.

Properties

CAS No.

100922-16-5

Molecular Formula

C10H14O4-2

Molecular Weight

198.22 g/mol

IUPAC Name

(E)-2-tert-butyl-3-ethylbut-2-enedioate

InChI

InChI=1S/C10H16O4/c1-5-6(8(11)12)7(9(13)14)10(2,3)4/h5H2,1-4H3,(H,11,12)(H,13,14)/p-2/b7-6-

InChI Key

WSKGNKIVFIWLJP-SREVYHEPSA-L

SMILES

CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-]

Isomeric SMILES

CC/C(=C(\C(=O)[O-])/C(C)(C)C)/C(=O)[O-]

Canonical SMILES

CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-Tert-butyl-3-ethylbut-2-enedioate typically involves the esterification of the corresponding dicarboxylic acid with an alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The industrial production methods may involve continuous flow processes to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Tert-butyl-3-ethylbut-2-enedioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or aldehydes.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Tert-butyl-3-ethylbut-2-enedioate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted on its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Tert-butyl-3-ethylbut-2-enedioate exerts its effects involves its interaction with specific molecular targets and pathways. The ester functional group in the compound can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analog: 3-Methylbut-3-enyl (E)-2-methylbut-2-enoate

The compound 3-Methylbut-3-enyl (E)-2-methylbut-2-enoate (C₁₀H₁₆O₂, molecular weight 168.23) serves as a relevant comparator due to its unsaturated ester backbone and branched substituents. Below is a detailed comparison:

Property 2-Tert-butyl-3-ethylbut-2-enedioate (Hypothetical) 3-Methylbut-3-enyl (E)-2-methylbut-2-enoate
Molecular Formula C₁₂H₁₈O₄ (estimated) C₁₀H₁₆O₂
Molecular Weight ~226.27 g/mol (estimated) 168.23 g/mol
Substituents tert-butyl (C₄H₉), ethyl (C₂H₅) Methyl (CH₃) at both positions
Double Bond Position Between C2 and C3 Between C2 and C3 (E-configuration)
Steric Effects High (due to tert-butyl) Moderate (smaller methyl groups)
Potential Applications Polymer synthesis (hypothetical) Flavors, fragrances, polymer precursors

Critical Differences:

The ethyl group at the 3-position may enhance hydrophobicity relative to methyl, affecting solubility in polar solvents.

Polymer Chemistry Relevance: Esters like 3-methylbut-3-enyl (E)-2-methylbut-2-enoate are documented as monomers in polymers (e.g., CAS 502496-15-3, ). The tert-butyl variant could theoretically improve thermal stability in polymers but might hinder chain mobility due to steric bulk.

Synthetic Utility :

  • The α,β-unsaturated ester moiety in both compounds enables conjugate additions or Diels-Alder reactions. However, the tert-butyl group in the target compound could slow reaction kinetics, as seen in analogous hindered esters .

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